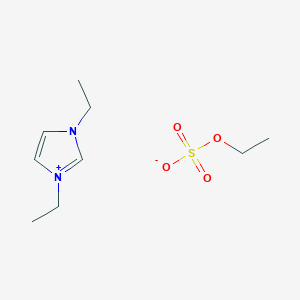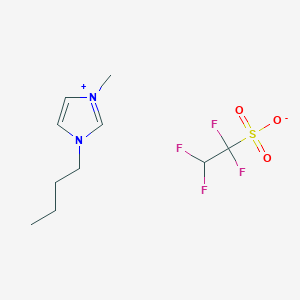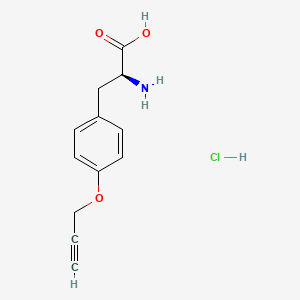![molecular formula C16H8Cl4F6 B6360085 1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95% CAS No. 119757-44-7](/img/structure/B6360085.png)
1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1'-(1,1,2,2-Tetrachloroethane-1,2-diyl)bis[3-(trifluoromethyl)benzene], 95% (hereinafter referred to as TTFB) is a versatile organic compound with a wide range of applications in scientific research and laboratory experiments. TTFB has been used in various research areas, including organic synthesis, material science, and biochemistry. It is a colorless liquid with a low melting point and a high boiling point. TTFB is a highly reactive compound and is often used as a reagent in organic synthesis.
Scientific Research Applications
TTFB has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to prepare various organic compounds, such as alkenes, aromatics, and heterocycles. It has also been used in material science to synthesize polymers and other materials. In addition, TTFB has been used in biochemistry for the synthesis of proteins and other biomolecules.
Mechanism of Action
The mechanism of action of TTFB is based on its reactivity with other compounds. In organic synthesis, TTFB can react with alkenes and aromatics to form new compounds. In material science, TTFB can be used to synthesize polymers and other materials. In biochemistry, TTFB can react with proteins and other biomolecules to form new compounds.
Biochemical and Physiological Effects
TTFB has been studied for its biochemical and physiological effects. In general, TTFB is considered to be non-toxic and has been shown to have no adverse effects on humans or animals. However, it is important to note that TTFB is a highly reactive compound and should be handled with care.
Advantages and Limitations for Lab Experiments
TTFB has several advantages for use in laboratory experiments. It is a highly reactive compound, which makes it useful for synthesizing a variety of compounds. It is also relatively inexpensive and can be easily obtained from chemical suppliers. In addition, TTFB is non-toxic and has no adverse effects on humans or animals.
However, there are also some limitations to using TTFB in laboratory experiments. It is a highly reactive compound and can react with other compounds, which can lead to unwanted side reactions. In addition, TTFB can be difficult to handle due to its low melting point and high boiling point.
Future Directions
TTFB has a wide range of applications in scientific research and laboratory experiments. In the future, it is likely that TTFB will continue to be used for organic synthesis, material science, and biochemistry. It is also possible that new applications for TTFB may be developed in the future, such as the use of TTFB in drug discovery and development. Additionally, further research into the biochemical and physiological effects of TTFB may lead to new insights into its potential uses.
Synthesis Methods
TTFB can be synthesized by a variety of methods. The most common method is the Friedel-Crafts alkylation of trifluoromethylbenzene with 1,1,2,2-tetrachloroethane in the presence of an acid catalyst. This reaction produces the desired product in high yields with minimal waste. Other methods that have been used to synthesize TTFB include the reaction of trifluoromethylbenzene with 1,1,2,2-tetrachloroethane in the presence of a Lewis acid catalyst, and the reaction of 1,1,2,2-tetrachloroethane with trifluoromethylbenzene in the presence of an anion exchange resin.
properties
IUPAC Name |
1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4F6/c17-13(18,9-3-1-5-11(7-9)15(21,22)23)14(19,20)10-4-2-6-12(8-10)16(24,25)26/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPNVOZUSGFXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C2=CC(=CC=C2)C(F)(F)F)(Cl)Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(S)-2,2'-Bis[bis(4-methoxy-3,5-dimethylphenyl)phosphino]-4,4',6,6'-tetramethoxybiphenyl, 97% (S)-DMM-Garphos TM](/img/structure/B6360003.png)








![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)



